molecular formula C19H19N3O5 B2516103 N-(3,4-dimethoxyphenethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886900-37-4

N-(3,4-dimethoxyphenethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No. B2516103
CAS RN: 886900-37-4
M. Wt: 369.377
InChI Key: KPCPVFITICQTEV-UHFFFAOYSA-N
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Description

The compound "N-(3,4-dimethoxyphenethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide" is a derivative of the pyrido[1,2-a]pyrimidine class, which is a heterocyclic aromatic organic compound. This class of compounds has been extensively studied due to their diverse biological activities and potential therapeutic applications, particularly in the field of anticancer research .

Synthesis Analysis

The synthesis of pyrido[1,2-a]pyrimidine derivatives typically involves multiple steps, starting from simpler precursors such as 2(1H) pyridone. The process may include hydrolysis, decarboxylation, selective O-alkylation, and rearrangement to yield intermediate compounds like pyridine-2-amine. Subsequent reactions with other reagents, such as ethoxy methylene malonic diethyl ester (EMME), under specific conditions like microwave irradiation, can lead to the formation of the pyrido[1,2-a]pyrimidine core structure. Further coupling with various substituted aliphatic amines results in the formation of the final derivatives .

Molecular Structure Analysis

The molecular structure of pyrido[1,2-a]pyrimidine derivatives is characterized by the presence of a pyrimidine ring fused to a pyridine ring. The substitution of different functional groups at various positions on the core structure can significantly influence the compound's properties and biological activity. For instance, the introduction of a dimethoxyphenethyl group may affect the compound's ability to interact with biological targets such as enzymes or receptors .

Chemical Reactions Analysis

Pyrido[1,2-a]pyrimidine derivatives can undergo various chemical reactions, including nucleophilic condensation, which can lead to the formation of a wide array of products with different substituents. These reactions are often facilitated by the presence of reactive functional groups such as carboxamide, hydroxyl, or oxime groups, which can interact with nucleophiles to form new chemical bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[1,2-a]pyrimidine derivatives are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups can affect the compound's solubility, stability, and reactivity. These properties are crucial for the compound's biological activity and pharmacokinetic profile, determining its potential as a therapeutic agent. For example, the introduction of methoxy groups may increase the lipophilicity of the compound, potentially enhancing its ability to cross cell membranes .

Scientific Research Applications

Synthesis and Biological Activity

Synthesis and Analgesic Properties

The chemical modification of pyrido[1,2-a]pyrimidine derivatives, including methylation at specific positions, has been explored to optimize their biological properties. For example, modifications in the pyridine moiety of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides aimed to enhance their analgesic properties have shown promising results, particularly for para-substituted derivatives (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Antifungal and Antibacterial Agents

Pyrimidine derivatives, including those structurally related to the queried compound, have been synthesized and tested for their antifungal and antibacterial activities. These compounds have shown significant potential, indicating their relevance in the development of new therapeutic agents (Hanafy, 2011).

Polymer Science

Polyamides and Polyimides

The structural elements similar to the queried compound have been utilized in the synthesis of novel polyamides and polyimides. These materials exhibit enhanced thermal stability and solubility, making them suitable for various industrial applications, including the development of films and coatings with specific mechanical and thermal properties (Yang & Lin, 1995).

Chemical Synthesis

Heterocyclic Synthesis

The structure of the compound has relevance in the synthesis of various heterocyclic compounds, demonstrating the versatility and importance of pyrido[1,2-a]pyrimidine derivatives in chemical synthesis. These activities include the development of novel synthesis methods and the exploration of their applications in creating compounds with potential pharmacological activities (Wamhoff, Kroth, & Strauch, 1993).

Mechanism of Action

The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Future Directions

Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidine derivatives provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This could be a potential future direction for “N-(3,4-dimethoxyphenethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide”.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c1-26-13-7-6-12(11-14(13)27-2)8-9-20-17(23)16-18(24)21-15-5-3-4-10-22(15)19(16)25/h3-7,10-11,24H,8-9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCPVFITICQTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C(N=C3C=CC=CN3C2=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

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